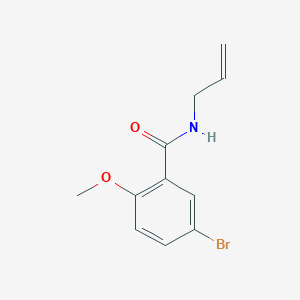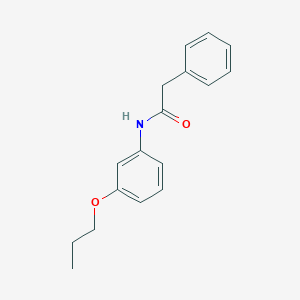![molecular formula C13H12N2O2S B268706 N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B268706.png)
N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide, also known as Sunitinib, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound was first synthesized in 1998 by Pfizer and was approved by the FDA in 2006 for the treatment of gastrointestinal stromal tumors (GIST) and advanced renal cell carcinoma (RCC).
Mécanisme D'action
N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide works by inhibiting the activity of RTKs, which are involved in the signaling pathways that promote tumor growth and angiogenesis. By blocking the activity of these receptors, N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects on cancer cells. It can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor angiogenesis, and reduce tumor cell proliferation and migration.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide has several advantages for laboratory experiments, including its high potency and specificity for RTKs, as well as its ability to inhibit multiple RTKs simultaneously. However, N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide can also have off-target effects and may not be effective against all types of cancer.
Orientations Futures
There are several future directions for the research and development of N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide. One area of focus is the development of new formulations and delivery methods that can improve the bioavailability and efficacy of the drug. Another area of research is the identification of biomarkers that can predict the response of tumors to N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide, which could help to personalize treatment for individual patients. Additionally, there is ongoing research into the use of N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide in combination with other drugs or therapies to improve its effectiveness against cancer.
Méthodes De Synthèse
The synthesis of N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide involves a multi-step process that includes the coupling of 3-(dimethylamino)phenylboronic acid with 2-chlorothiophene-3-carboxylic acid, followed by the addition of N-methyl-2-pyrrolidone and acetic anhydride. The resulting intermediate is then reacted with N-methyl-1,2-ethanediamine to yield N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide.
Applications De Recherche Scientifique
N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been extensively studied for its anticancer properties and has shown promising results in preclinical and clinical studies. It has been found to inhibit multiple receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT), which are involved in tumor angiogenesis, growth, and metastasis.
Propriétés
Nom du produit |
N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide |
|---|---|
Formule moléculaire |
C13H12N2O2S |
Poids moléculaire |
260.31 g/mol |
Nom IUPAC |
N-[3-(methylcarbamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12N2O2S/c1-14-12(16)9-4-2-5-10(8-9)15-13(17)11-6-3-7-18-11/h2-8H,1H3,(H,14,16)(H,15,17) |
Clé InChI |
APWZRNDSZIAKSL-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2 |
SMILES canonique |
CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)

![N-[4-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B268630.png)

![N-[3-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B268632.png)

![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B268639.png)
![2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B268640.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B268641.png)
![N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B268643.png)

